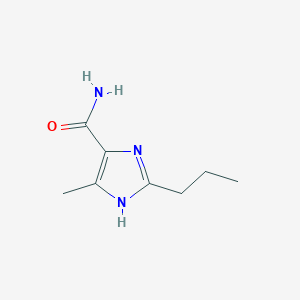

5-methyl-2-propyl-1H-imidazole-4-carboxamide

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

5-methyl-2-propyl-1H-imidazole-4-carboxamide |

InChI |

InChI=1S/C8H13N3O/c1-3-4-6-10-5(2)7(11-6)8(9)12/h3-4H2,1-2H3,(H2,9,12)(H,10,11) |

InChI Key |

CINMSJPFNADVRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=C(N1)C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Oxidation of 2-alkyl-substituted imidazoles to imidazole-4,5-dicarboxylic acids

A patented method describes the oxidation of 2-propyl-substituted tolimidazole derivatives under acidic conditions with hydrogen peroxide as the oxidant to yield 2-propylimidazole-4,5-dicarboxylic acid with high purity (~97%) and moderate yield (around 65%). The reaction conditions are:

- Raw materials: 2-propyl-3-tolimidazole and 2-propyl-4-tolimidazole mixtures.

- Acidic medium: concentrated sulfuric acid (98%).

- Oxidant: 30% or 50% hydrogen peroxide.

- Temperature: 120 °C.

- Reaction time: 10–16 hours.

- Workup: dilution with ice water, crystallization, filtration, and drying at 80 °C.

This method is robust to variations in the ratio of starting materials and provides a scalable route to the dicarboxylic acid intermediate.

| Parameter | Condition/Value |

|---|---|

| Starting materials | 2-propyl-3-tolimidazole + 2-propyl-4-tolimidazole (1:1 or 2:3) |

| Acid medium | 200 g of 98% sulfuric acid |

| Oxidant | 200 g of 30% or 50% H2O2 |

| Temperature | 120 °C |

| Reaction time | 12 hours |

| Yield (dicarboxylic acid) | ~65% (6.5–6.7 g from 10 g starting material) |

| Purity | ~97% |

Carboxylation of imidazole derivatives with carbon dioxide

Another approach involves reacting imidazole derivatives with carbon dioxide in the presence of alkali metal carbonates or bicarbonates at elevated temperatures (140–230 °C) and pressures (2–350 bar) to form imidazole-4(5)-monocarboxylic acids. This method avoids metal catalysts and harsh acid treatments, offering a cleaner and more economical route.

Key features:

- Reaction temperature: 140–230 °C.

- Pressure: 2–350 bar CO2.

- Alkali metal carbonate/bicarbonate as base.

- Acidification post-reaction to isolate free acid.

- Yields and purity are improved compared to older methods.

This method is adaptable for preparing monocarboxylic acids, which can be further converted to carboxamides.

Alternative Synthetic Routes

Literature reports the synthesis of related imidazole esters and amides starting from 2,3-diaminobutenedinitrile and trimethyl orthobutyrate, involving cyclization and hydrolysis steps to form imidazole dicarboxylic acids, followed by esterification and Grignard reactions to introduce alkyl substituents and amide groups. This multistep approach allows for structural modifications and functional group installations.

Summary Table of Preparation Methods

Research Findings and Considerations

- The oxidation method using hydrogen peroxide in sulfuric acid is effective for producing dicarboxylic acid intermediates with high purity, which are essential for subsequent amidation to the target carboxamide.

- The carboxylation with CO2 under pressure offers a greener alternative, avoiding strong acids and metal catalysts, and can be tuned to favor mono- or dicarboxylic acid formation by temperature control.

- The choice of method depends on scale, available equipment (e.g., high-pressure reactors), and desired purity.

- Amidation steps require careful control to avoid side reactions and ensure high yield of the carboxamide.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-propyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Treatment of Obesity and Related Disorders

One of the most notable applications of 5-methyl-2-propyl-1H-imidazole-4-carboxamide is its role in the treatment of obesity. Research indicates that derivatives of imidazole-4-carboxamide can suppress appetite and induce weight loss, making them valuable in managing obesity-related conditions such as dyslipidemia and type II diabetes . The compound acts by influencing metabolic pathways that regulate appetite and energy expenditure.

Central Nervous System Disorders

The compound has been identified as having potential therapeutic effects on central nervous system disorders. It may be useful in treating psychological disorders, including substance addiction and cognitive impairments, due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems . This opens avenues for research into its efficacy in managing conditions like depression and anxiety.

Drug Development and Screening

This compound serves as a valuable scaffold in drug design, particularly through the concept of bioisosterism. This approach involves modifying drug candidates to enhance their biological activity while maintaining structural similarity to known active compounds . Its derivatives are being explored for their potential as leads in developing new medications targeting various diseases.

Mechanistic Studies in Drug Toxicity

Recent studies have highlighted the compound's utility in understanding drug-induced phospholipidosis, a pathological response characterized by excessive phospholipid accumulation within lysosomes . By examining how this compound interacts with lysosomal enzymes, researchers can better predict toxicity profiles for new drugs, facilitating safer drug development processes.

Case Studies

Mechanism of Action

The mechanism of action of 5-methyl-2-propyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are often studied in detail in pharmacological research .

Comparison with Similar Compounds

Imidazole Carboxamides vs. Carboxylic Acids

A key structural distinction lies in the functional group at position 4 of the imidazole ring. For example, 5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid (CAS 1507740-32-0) replaces the carboxamide group with a carboxylic acid. This substitution impacts physicochemical properties:

- pKa : The carboxylic acid (predicted pKa ≈ 1.26 ) is more acidic than the carboxamide (expected pKa ≈ 0–2 for the amide proton), influencing ionization and solubility in physiological environments.

- Reactivity: The bromine atom in the 5-position (vs.

Substituent Variations on the Imidazole Ring

The compound 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid (RNH-6270) shares the imidazole core but features a hydroxypropan-2-yl group at position 5 and a tetrazole-containing biphenylmethyl chain at position 3 . Key differences include:

- Lipophilicity : The propyl chain in the target compound may enhance lipophilicity compared to the polar hydroxypropan-2-yl group.

- Pharmacological Potential: The tetrazole group in RNH-6270 is a bioisostere for carboxylic acids, often used to improve metabolic stability and bioavailability in drug design.

Pyrazole Derivatives: Functional Group and Ring Comparisons

Pyrazole analogs, such as 5-amino-1H-pyrazole-4-carboxamide (), differ in ring structure (pyrazole vs. imidazole) but share the carboxamide functional group. Notable contrasts include:

- Nitrogen Arrangement : Pyrazoles have adjacent nitrogen atoms, reducing basicity compared to imidazoles.

Ester-Functionalized Imidazoles

Compounds like (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate () replace the carboxamide with an ester group. Esters generally exhibit higher membrane permeability but lower hydrolytic stability compared to carboxamides, impacting their pharmacokinetic profiles .

Research Findings and Implications

- Synthetic Accessibility : The carboxamide group in the target compound may offer synthetic advantages over esters or carboxylic acids, as amides are typically more stable under physiological conditions.

- Structure-Activity Relationships (SAR) : Substituents like the methyl group at position 5 and propyl chain at position 2 likely optimize steric and electronic interactions in target binding pockets, as seen in analogs with similar frameworks .

- Contradictions and Gaps: Limited data on the target compound’s specific applications necessitate extrapolation from structurally related molecules.

Biological Activity

5-Methyl-2-propyl-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves cyclization reactions of amido-nitriles under mild conditions. A common method includes the use of nickel as a catalyst, which facilitates the cyclization process followed by proto-demetallation and tautomerization.

Synthetic Route Summary

| Step | Reagents | Conditions |

|---|---|---|

| Cyclization | Amido-nitriles + Nickel | Mild conditions |

| Proto-demetallation | - | - |

| Tautomerization | - | - |

Biological Activity

This compound exhibits various biological activities, primarily focusing on its potential as an antimicrobial, antiviral, anti-inflammatory, and anticancer agent.

Antimicrobial and Antiviral Properties

Research indicates that this compound has shown promising antimicrobial activity against a range of pathogens. It has been studied for its ability to inhibit bacterial growth and may possess antiviral properties as well.

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, imidazole derivatives have been noted for their antiproliferative effects against melanoma, colon, and breast cancer cell lines .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors. This interaction may lead to altered signaling pathways that result in reduced cell proliferation or enhanced apoptosis in cancer cells .

Potential Targets

- Enzymes: The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptors: It could modulate receptor activity associated with inflammation and immune response.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Anticancer Efficacy: A study found that imidazole derivatives including this compound exhibited IC50 values ranging from 16.1 to >100 µM against various cancer cell lines, indicating significant antiproliferative activity .

- Antimicrobial Activity: Another investigation reported that this compound demonstrated effective inhibition against specific bacterial strains, supporting its potential as an antimicrobial agent.

Biological Activity Summary

| Activity Type | Effect | IC50/EC50 Values |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Varies by strain |

| Anticancer | Cell proliferation inhibition | 16.1 - >100 µM |

| Anti-inflammatory | Modulation of inflammatory pathways | Not specified |

Comparative Analysis with Similar Compounds

| Compound | Activity Type | IC50 Values |

|---|---|---|

| This compound | Anticancer | 16.1 - >100 µM |

| 4-Methyl-5-imidazolecarboxaldehyde | Anticancer | Similar |

| 5-Amino-2-mercapto-1-methyl-imidazole | Antimicrobial | Not specified |

Q & A

Q. What are the recommended synthetic routes for 5-methyl-2-propyl-1H-imidazole-4-carboxamide in laboratory settings?

Methodological Answer: The synthesis typically involves condensation reactions using intermediates such as formyl-indole derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazole derivatives in acetic acid (AcOH) under controlled conditions (3–5 hours) yields structurally related imidazole-carboxamide compounds . Sodium acetate may be added as a catalyst to optimize cyclization. Researchers should prioritize purity by employing column chromatography or recrystallization for intermediate isolation.

Q. Which analytical techniques are optimal for characterizing this compound and its intermediates?

Methodological Answer:

- HPLC : Use reversed-phase C18 columns with acetonitrile/water gradients to assess purity and detect impurities .

- FTIR : Key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, imidazole N-H at ~3400 cm⁻¹) should be verified .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ can confirm substitution patterns (e.g., methyl and propyl group integration) .

Standardize solvent systems and calibration protocols to minimize spectral artifacts.

Q. How should researchers evaluate the compound’s stability under varying experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC .

- pH Stability : Test in buffered solutions (pH 2–9) to identify hydrolytic degradation pathways (e.g., imidazole ring cleavage) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products using LC-MS .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reactive sites (e.g., electrophilic carbons on the imidazole ring) and optimize substituent placement .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with enzyme targets like cytochrome P450) to prioritize derivatives for synthesis .

- Reaction Path Search : Tools like GRRM or Gaussian can model reaction intermediates, reducing trial-and-error in synthetic workflows .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Cross-Validation : Replicate activity assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, solvent) to isolate variables .

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm if racemization or enantiomeric impurities affect activity .

- Metabolite Profiling : Incubate with liver microsomes to identify active/inactive metabolites that may skew bioactivity results .

Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Exothermicity Control : Optimize cooling systems during reflux to prevent side reactions (e.g., over-alkylation) .

- Purification Scalability : Replace column chromatography with fractional crystallization or continuous-flow HPLC for cost-effective isolation .

- Solvent Recovery : Implement distillation or membrane technologies (e.g., nanofiltration) to recycle solvents like acetic acid or DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.